Superior In Vitro Potency of Marbostat-100 Compared to the Reference HDAC6 Inhibitor Tubastatin A
Marbostat-100 demonstrates a 100-fold higher inhibitory potency for HDAC6 compared to the established reference inhibitor Tubastatin A. In a direct comparison using an in vitro enzyme assay, Marbostat-100 achieved comparable enzyme inhibition at a concentration of 50 nM, whereas Tubastatin A required a 5 µM concentration [1]. This quantifiable difference underscores the superior molecular efficiency of Marbostat-100 and its ability to achieve robust target engagement at significantly lower concentrations [2].
| Evidence Dimension | In vitro potency for HDAC6 inhibition |
|---|---|
| Target Compound Data | 50 nM (Marbostat-100) |
| Comparator Or Baseline | Tubastatin A |
| Quantified Difference | Tubastatin A requires a 100-fold higher concentration (5 µM) for comparable inhibition |
| Conditions | In vitro biochemical enzyme assay (specific assay details not fully specified in the abstract) |
Why This Matters
This significant potency advantage translates to a wider experimental window in cellular assays, allowing for effective HDAC6 inhibition with a reduced risk of off-target effects that may occur with higher concentrations of less potent compounds.
- [1] Grünstein E. Selektive HDAC6-Inhibitoren: Synthese und biologische Testung [dissertation]. University of Regensburg; 2019. View Source
- [2] Sellmer A, Stangl H, Beyer M, et al. Marbostat-100 Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors. J Med Chem. 2018;61(8):3454-3477. PMID: 29589441. View Source
